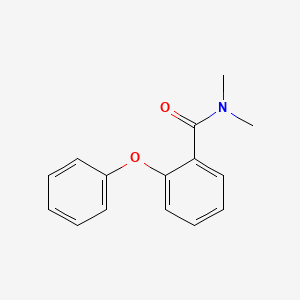

Benzamide, N,N-dimethyl-2-phenoxy-

Übersicht

Beschreibung

Benzamide, N,N-dimethyl-2-phenoxy- is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzamide, N,N-dimethyl-2-phenoxy- can be synthesized through several methods. One common approach involves the reaction of 2-phenoxybenzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction typically takes place in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

For industrial production, the synthesis of Benzamide, N,N-dimethyl-2-phenoxy- may involve more scalable methods. One such method includes the reaction of 2-phenoxybenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This method offers high yields and can be easily scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N-dimethyl-2-phenoxy- undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

Benzamide, N,N-dimethyl-2-phenoxy- serves as an important intermediate in the synthesis of various organic compounds. It can be synthesized through several methods, including:

- Reaction with Dimethylamine : The compound can be produced by reacting 2-phenoxybenzoic acid with dimethylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dichloromethane at room temperature.

- Industrial Production : A more scalable method involves the reaction of 2-phenoxybenzoyl chloride with dimethylamine in the presence of triethylamine, yielding high production rates suitable for industrial applications.

Potential Antimalarial Agent

Research has indicated that Benzamide, N,N-dimethyl-2-phenoxy- exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound is believed to inhibit the growth of the parasite by interfering with its metabolic pathways, particularly affecting protein synthesis and enzyme activity.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE) : A series of benzamides, including derivatives similar to Benzamide, N,N-dimethyl-2-phenoxy-, have shown promising inhibitory activity against AChE, which is crucial for treating Alzheimer’s disease .

- β-secretase (BACE1) : Some derivatives were also tested for their ability to inhibit BACE1, demonstrating potential therapeutic applications in neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

Benzamide derivatives have been investigated for their pesticidal properties. For instance, compounds derived from benzamides have shown good larvicidal and fungicidal activities against various pests and pathogens. One study highlighted that certain benzamide derivatives exhibited up to 100% larvicidal activity at concentrations as low as 10 mg/L against mosquito larvae .

Industrial Applications

Pharmaceuticals and Agrochemicals

The compound is utilized in the production of pharmaceuticals and agrochemicals due to its effectiveness as an intermediate in synthesizing biologically active compounds. Its role in drug formulation is particularly notable for enhancing solubility and stability in formulations involving poorly soluble drugs .

Table 1: Synthesis Methods for Benzamide, N,N-dimethyl-2-phenoxy-

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with DCC | 2-Phenoxybenzoic acid, Dimethylamine | DCM, Room Temperature | High |

| Reaction with Triethylamine | 2-Phenoxybenzoyl chloride, Dimethylamine | Base Catalysis | High |

Table 2: Biological Activities of Benzamide Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Benzamide derivative A | AChE | 0.056 |

| Benzamide derivative B | BACE1 | 9.01 |

| Benzamide derivative C | Plasmodium falciparum | Not specified |

Case Studies

- Antimalarial Activity : In a study examining various benzamides for their efficacy against Plasmodium falciparum, Benzamide, N,N-dimethyl-2-phenoxy- was found to significantly inhibit parasite growth through metabolic pathway interference.

- Enzyme Inhibition : A recent investigation into novel benzamides demonstrated that derivatives similar to Benzamide, N,N-dimethyl-2-phenoxy- effectively inhibited both AChE and BACE1 activities, suggesting potential use in Alzheimer's treatment strategies .

- Pesticidal Efficacy : Research showcasing the larvicidal properties of benzamide derivatives revealed that certain compounds achieved over 90% efficacy against mosquito larvae at low concentrations, indicating their potential utility in pest control applications .

Wirkmechanismus

The mechanism of action of Benzamide, N,N-dimethyl-2-phenoxy- involves its interaction with specific molecular targets. In the case of its antiplasmodial activity, the compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the parasite’s protein synthesis and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethylbenzamide: Similar structure but lacks the phenoxy group.

2-phenoxybenzamide: Similar structure but lacks the dimethyl substitution on the amide nitrogen.

N,N-dimethyl-4-phenoxybenzamide: Similar structure but with the phenoxy group at the para position.

Uniqueness

Benzamide, N,N-dimethyl-2-phenoxy- is unique due to the presence of both the dimethylamino group and the phenoxy group on the benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer |

76279-39-5 |

|---|---|

Molekularformel |

C15H15NO2 |

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

N,N-dimethyl-2-phenoxybenzamide |

InChI |

InChI=1S/C15H15NO2/c1-16(2)15(17)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI-Schlüssel |

DTOPYCSKXOWGEY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=CC=CC=C1OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.